molecular formula C24H26ClN5O5 B1258209 2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid

Cat. No.: B1258209
M. Wt: 499.9 g/mol
InChI Key: NTZCUBODONTYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid is a complex organic compound that belongs to the class of diarylmethanes . This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the chloro and methyl groups. The final steps involve the attachment of the diphenylmethyl group and the N,N-dimethylethanamine moiety. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with various biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to other similar compounds, 2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid stands out due to its unique structural features and diverse applications. Similar compounds include other diarylmethanes and purine derivatives, each with distinct properties and uses .

Properties

Molecular Formula

C24H26ClN5O5

Molecular Weight

499.9 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1-methyl-2,6-dioxo-7H-purine-3-carboxylic acid

InChI

InChI=1S/C17H21NO.C7H5ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4(13)2-3(10-5(8)9-2)12(6(11)14)7(15)16/h3-12,17H,13-14H2,1-2H3;1H3,(H,9,10)(H,15,16)

InChI Key

NTZCUBODONTYCA-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(N=C(N2)Cl)N(C1=O)C(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN1C(=O)C2=C(N=C(N2)Cl)N(C1=O)C(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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